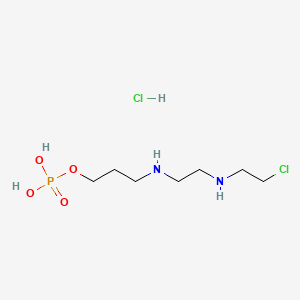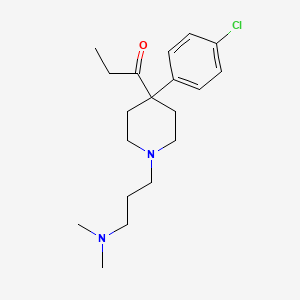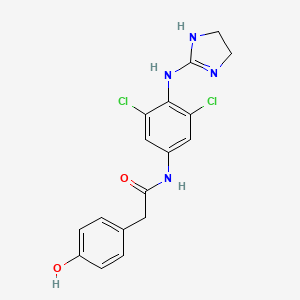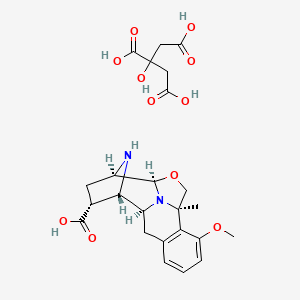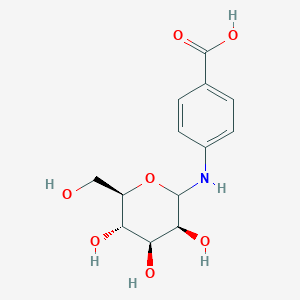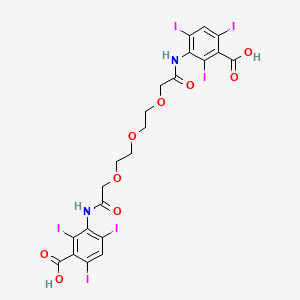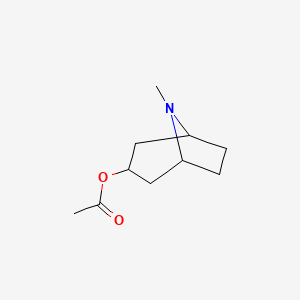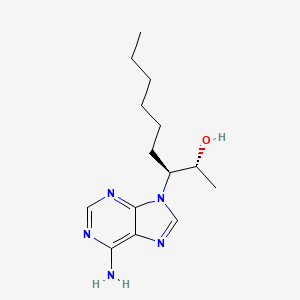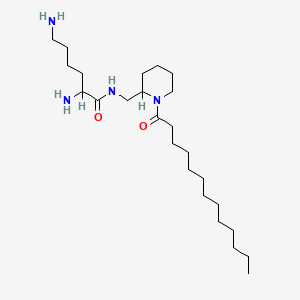
Adenosine diphosphate ribose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An ester formed between the aldehydic carbon of RIBOSE and the terminal phosphate of ADENOSINE DIPHOSPHATE. It is produced by the hydrolysis of nicotinamide-adenine dinucleotide (NAD) by a variety of enzymes, some of which transfer an ADP-ribosyl group to target proteins.
Aplicaciones Científicas De Investigación
Role in Metabolic Dysfunction and Critical Illness
- ADP-ribose plays a critical role in metabolic dysfunction during critical illness. Activation of poly(ADP-ribose) polymerase (PARP), a nuclear enzyme that responds to DNA damage, can lead to the depletion of intracellular nicotinamide adenine dinucleotide, impacting glycolysis, mitochondrial electron transport, and ATP formation. This can cause acute cell dysfunction and necrosis, particularly in conditions with overwhelming oxidative stress, like systemic inflammation and ischemia-reperfusion (Liaudet, 2002).
Historical and Current Perspectives
- The study of ADP-ribosylation, initiated in the 1960s, has expanded our understanding of numerous cellular processes. Discovering enzymes that transfer ADP-ribose moieties to acceptor proteins or synthesize cyclic ADP-ribose has interconnected previously unrelated biological processes and opened new therapeutic intervention perspectives (Faraone-Mennella, 2015).
Synthesis of ADP-Ribosylated Compounds
- The synthesis of ADP-ribosylated compounds, despite their structural complexity and hydrophilicity, is key in developing chemical biology tools and potential drug candidates. ADP-ribosyl-N3, as a versatile precursor, enables the preparation of various structurally diverse ADP-ribosylated nucleotides and peptides (Li et al., 2017).
Molecular Imaging Applications
- ADP-ribose, particularly through its involvement with PARP enzymes, is significant in molecular imaging, especially in cancer research. Imaging agents targeting PARP, using fluorescent or radiolabeled tags, have been developed and have clinical applications (Carney, Kossatz & Reiner, 2017).
Role in DNA Damage Response
- ADP-ribosylation is integral to the DNA damage response (DDR). PARP enzymes, particularly PARPs 1-3, play roles in DNA damage recognition, signaling, repair, chromatin remodeling, and cell death induction. The precise mechanisms of how PARPs participate in these diverse DDR processes are still being explored (Sousa et al., 2012).
Involvement in Neurodegenerative Diseases
- ADP-ribosylation has been implicated in neurodegenerative diseases. Deficiencies in certain enzymes responsible for this post-translational modification have been linked to severe neurodegeneration, highlighting its importance in maintaining normal cellular function (Sharifi et al., 2013).
Implications in Chronic Heart Failure
- Pharmacological inhibition of PARP, a key enzyme in ADP-ribosylation, has been suggested as a novel therapeutic approach in chronic heart failure, highlighting its significance in cardiac and vascular health (Pacher et al., 2002).
Propiedades
Nombre del producto |
Adenosine diphosphate ribose |
|---|---|
Fórmula molecular |
C15H23N5O14P2 |
Peso molecular |
559.32 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O14P2/c16-12-7-13(18-3-17-12)20(4-19-7)14-10(23)8(21)5(32-14)1-30-35(26,27)34-36(28,29)31-2-6-9(22)11(24)15(25)33-6/h3-6,8-11,14-15,21-25H,1-2H2,(H,26,27)(H,28,29)(H2,16,17,18)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |
Clave InChI |
SRNWOUGRCWSEMX-KEOHHSTQSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)O)O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)N |
Sinónimos |
5'-Diphosphoribose, Adenosine Adenosine 5' Diphosphoribose Adenosine 5'-Diphosphoribose Adenosine Diphosphate Ribose Adenosine Diphosphoribose ADP Ribose ADP-Ribose ADPribose Diphosphate Ribose, Adenosine Diphosphoribose, Adenosine Ribose, Adenosine Diphosphate Ribose, ADP |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



